![molecular formula C19H18N4O2S B2400966 6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone CAS No. 477863-58-4](/img/structure/B2400966.png)
6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone
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Overview
Description
“6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone” is a derivative of pyridazinone, a heterocycle that contains two adjacent nitrogen atoms . Pyridazinone and its derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives has been a topic of interest in medicinal chemistry. The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .Molecular Structure Analysis
The molecular formula of “6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone” is C14H16N4O . It has an average mass of 256.303 Da and a monoisotopic mass of 256.132416 Da .Chemical Reactions Analysis
Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, activity for neurological disorders, and many other properties .Scientific Research Applications
Antifungal Activity
The compound has been found to display good antifungal activities against G. zeae, F. oxysporum and C. mandshurica . This makes it a potential candidate for the development of new antifungal drugs.
Anticancer Properties
Pyridazine derivatives, including the compound , have been reported to possess anticancer properties . This opens up possibilities for its use in cancer treatment.
Anti-Inflammatory Properties
Some 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one derivatives, which are similar to the compound , have shown mild-to-moderate anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Antiplatelet Activity
The compound has shown promising antiplatelet activity . This could make it useful in the prevention of blood clots.
Use in Material Science
Thiophene derivatives, like the compound , are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Use in Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules have a significant role in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications of the compound in the electronics industry.
Antidepressant Properties
Pyridazine and pyridazinone derivatives have been reported to possess antidepressant properties . This suggests potential applications of the compound in the treatment of depression.
Antihypertensive Properties
Thiophene derivatives, including the compound , have been reported to possess antihypertensive properties . This could make it useful in the treatment of high blood pressure.
Mechanism of Action
Target of Action
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been associated with various biological targets and physiological effects .
Mode of Action
It’s known that a number of 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a plethora of activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of activity associated with pyridazinone derivatives , it’s likely that this compound could have diverse molecular and cellular effects.
Future Directions
Pyridazinone and its derivatives have shown a wide range of pharmacological activities, making them a promising area for future research . The pharmaceutical industry continues to synthesize a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents . These compounds have potential for development into commercially available drugs and agrochemicals .
properties
IUPAC Name |
3-phenyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17-13-15(18(21-20-17)14-5-2-1-3-6-14)22-8-10-23(11-9-22)19(25)16-7-4-12-26-16/h1-7,12-13H,8-11H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLGAHUIOCVVQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone |
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